
1-(Oxetan-3-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N2O. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to an oxetane ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)piperazine dihydrochloride typically involves the reaction of oxetane with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxetan-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction may produce simpler piperazine derivatives .
Aplicaciones Científicas De Investigación
1-(Oxetan-3-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(Oxetan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(Oxetan-3-yl)piperazine hydrochloride
- 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
Comparison: 1-(Oxetan-3-yl)piperazine dihydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C7H16Cl2N2O |
|---|---|
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
1-(oxetan-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-3-9(4-2-8-1)7-5-10-6-7;;/h7-8H,1-6H2;2*1H |
Clave InChI |
LHKBFNCBMZJVRW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2COC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


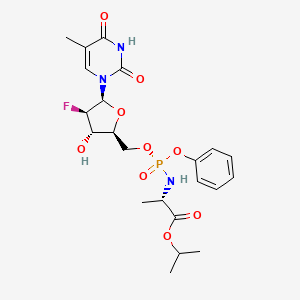


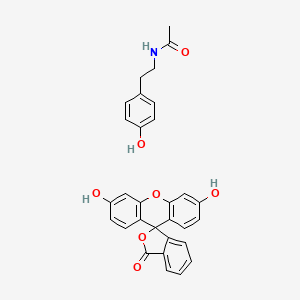
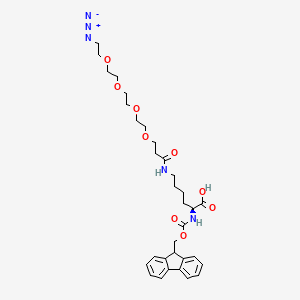

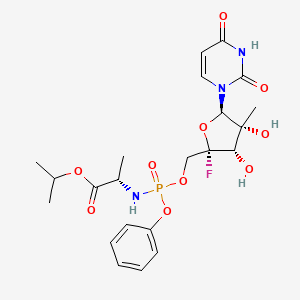
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
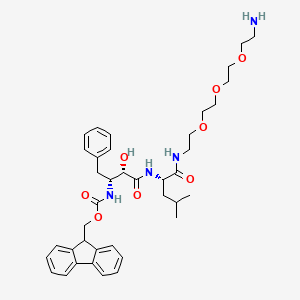
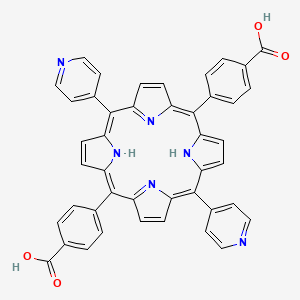
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
